molecular formula C20H17ClFN3O2 B11485489 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11485489
M. Wt: 385.8 g/mol
InChI Key: GQDLBMHBPHUQJG-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks a halogenated aromatic compound.

    Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
  • This compound analogs

Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H17ClFN3O2

Molecular Weight

385.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H17ClFN3O2/c21-15-9-13(5-6-16(15)22)25-19(26)10-18(20(25)27)23-8-7-12-11-24-17-4-2-1-3-14(12)17/h1-6,9,11,18,23-24H,7-8,10H2

InChI Key

GQDLBMHBPHUQJG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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